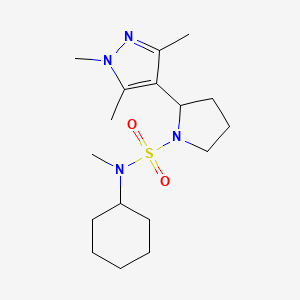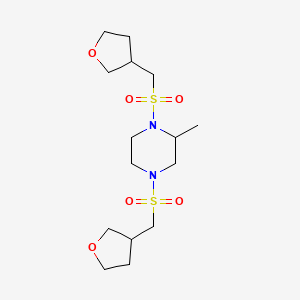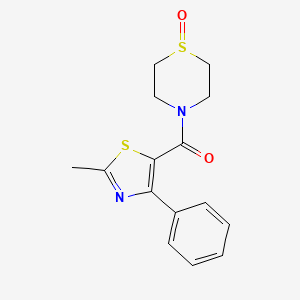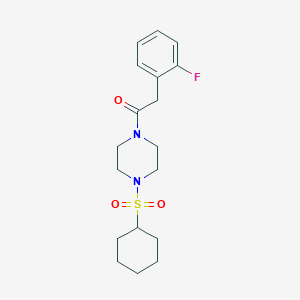![molecular formula C12H18N4OS2 B6752224 N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide](/img/structure/B6752224.png)
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylpyrrolidine moiety linked to a thiadiazole ring via a sulfanyl-acetamide bridge, making it a subject of study for its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropylpyrrolidine Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyrrolidine ring.
Thiadiazole Ring Formation: The thiadiazole ring is synthesized separately through a series of reactions involving sulfur and nitrogen-containing reagents.
Coupling Reaction: The cyclopropylpyrrolidine intermediate is then coupled with the thiadiazole ring using a sulfanyl-acetamide linker under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as high-pressure reactors, continuous flow synthesis, and advanced purification methods like chromatography and crystallization are employed to scale up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfanyl group or other substituents on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved products with reduced sulfur content.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar structural motif but different pharmacological properties.
3-Methoxyphenylboronic acid: Another compound with a boronic acid group, used in different chemical applications.
Uniqueness
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide stands out due to its unique combination of a cyclopropylpyrrolidine moiety and a thiadiazole ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS2/c17-11(7-18-12-15-14-8-19-12)13-5-9-3-4-16(6-9)10-1-2-10/h8-10H,1-7H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIJIFXRAVNCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)CNC(=O)CSC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2,3-dimethyl-1H-indol-5-yl)-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6752143.png)


![3-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B6752164.png)
![[3-(4-Ethylpiperazin-1-yl)pyrrolidin-1-yl]-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B6752185.png)
![N-(1-cyclopentylpyrrolidin-3-yl)-2-[(1,1-dioxothiolan-3-yl)-methylamino]acetamide](/img/structure/B6752188.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,3-dihydro-1H-indene-4-carboxamide](/img/structure/B6752195.png)
![2-Cyclopentyl-1-[4-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B6752196.png)

![(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)-(4-methylidenepiperidin-1-yl)methanone](/img/structure/B6752215.png)
![5-Methyl-2-[1-(4-methylidenepiperidin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B6752230.png)
![2-[4-(5-cyclopropyl-1-methylpyrazole-4-carbonyl)piperazin-1-yl]-N-(3-methylcyclohexyl)acetamide](/img/structure/B6752231.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B6752247.png)
